molecular formula C21H21N3O2S B2598472 (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 848208-68-4

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2598472
CAS No.: 848208-68-4
M. Wt: 379.48
InChI Key: QRGASWRFMGXLNG-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring, a methoxybenzylidene group, and a phenylpiperazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one with 2-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiazole ring and phenylpiperazine moiety contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies have shown that it may exhibit activity against certain types of cancer cells, bacteria, and fungi, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical properties make it valuable for the production of various bioactive molecules.

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(2-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure with a hydroxy group instead of a methoxy group.

    (Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure with a chloro group instead of a methoxy group.

    (Z)-5-(2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-5-(2-methoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-18-10-6-5-7-16(18)15-19-20(25)22-21(27-19)24-13-11-23(12-14-24)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGASWRFMGXLNG-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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